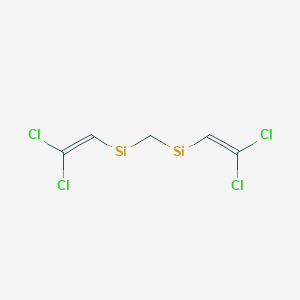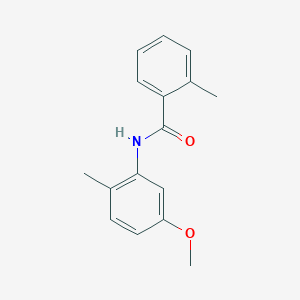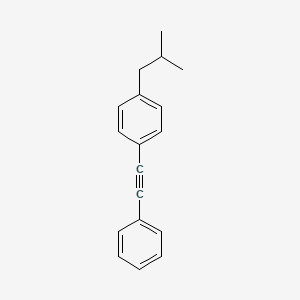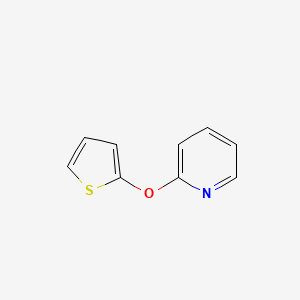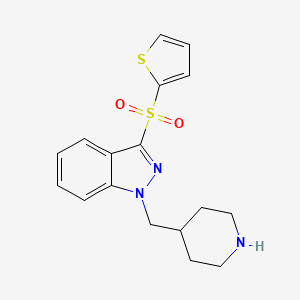![molecular formula C32H37N2O2P B12516288 Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity and reaction pathways. Additionally, its phosphanyl groups can participate in electron transfer processes, modulating biochemical and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and nitrogen-containing rings, used in coordination chemistry and catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known ligand in asymmetric catalysis, featuring phosphanyl groups similar to the target compound.
Uniqueness
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole is unique due to its combination of oxazole and phosphanyl functional groups, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, material science, and pharmaceuticals .
Properties
Molecular Formula |
C32H37N2O2P |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
bis[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenylphosphane |
InChI |
InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3 |
InChI Key |
BXNPGTKDUBOISS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
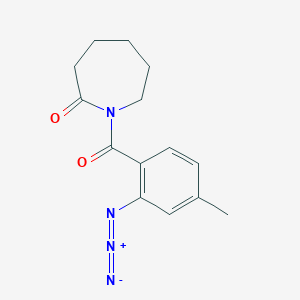
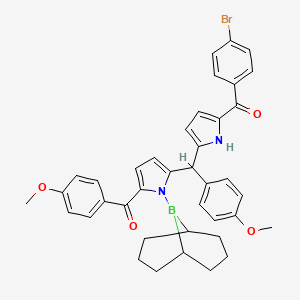
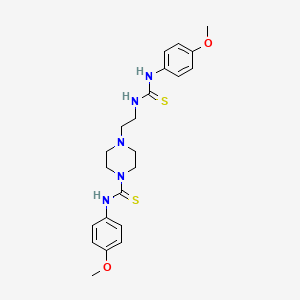
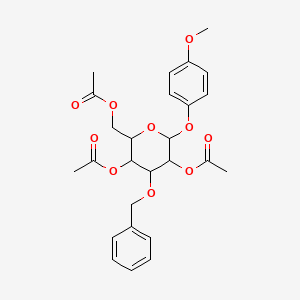
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
